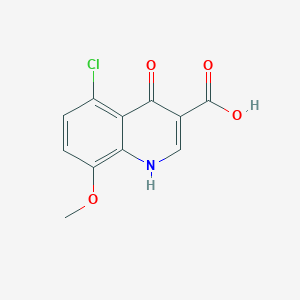![molecular formula C8H16Cl2N4O2S2 B6279674 N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride CAS No. 2137632-38-1](/img/no-structure.png)
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride (NPTD) is an organic compound used in many scientific and medical applications. It is a highly soluble, water-soluble molecule with a molecular weight of about 300 g/mol. NPTD is widely used in research, as a reagent in organic synthesis, and in the development of new drugs and treatments. It is also used as a tool in the study of biological systems.
科学研究应用
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has been used in a variety of scientific and medical applications. It is used as a reagent in organic synthesis for the synthesis of a variety of organic compounds. It has also been used in the development of new drugs and treatments, as a tool in the study of biological systems, and as a catalyst for the preparation of polymers and nanomaterials.
作用机制
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride acts as a nucleophilic reagent in organic synthesis. Its reactivity is due to its ability to form a stable covalent bond with a nucleophile. This bond is formed by the reaction of the piperidine with the nucleophile, which results in the formation of a new molecule.
Biochemical and Physiological Effects
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of cholesterol, triglycerides, and glucose. It has also been found to inhibit the activity of certain hormones and enzymes involved in the metabolism of glucose. In addition, it has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties.
实验室实验的优点和局限性
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in water, which makes it easy to use in a variety of experiments. It is also relatively stable, which makes it suitable for use in a variety of chemical reactions. However, its reactivity can make it difficult to control, and it can be toxic if not handled correctly.
未来方向
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride has a wide range of potential applications in the future. It could be used in the development of new drugs and treatments, as a tool in the study of biological systems, and as a catalyst for the preparation of polymers and nanomaterials. It could also be used in the development of new materials for medical and industrial applications. Additionally, it could be used in the development of new analytical methods for the study of biological systems. Finally, it could be used in the development of new chemical sensors for environmental monitoring.
合成方法
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride can be synthesized in a variety of ways. One of the most common methods is by the reaction of piperidine with 1,3,4-thiadiazole-2-thiol. The reaction is typically carried out in an aqueous solution of sodium carbonate at a temperature of 50-60°C. The reaction yields a white solid, which is then recrystallized from ethanol or methanol.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride involves the reaction of piperidine, thiosemicarbazide, and methanesulfonyl chloride to form the intermediate N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide, which is then reacted with hydrochloric acid to form the final product as a dihydrochloride salt.", "Starting Materials": [ "Piperidine", "Thiosemicarbazide", "Methanesulfonyl chloride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Piperidine is reacted with thiosemicarbazide in the presence of a suitable solvent and a catalyst to form the intermediate 5-(piperidin-4-yl)-1,3,4-thiadiazol-2-amine.", "Step 2: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide.", "Step 3: The final product is obtained by reacting N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide with hydrochloric acid to form N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride." ] } | |
CAS 编号 |
2137632-38-1 |
产品名称 |
N-[5-(piperidin-4-yl)-1,3,4-thiadiazol-2-yl]methanesulfonamide dihydrochloride |
分子式 |
C8H16Cl2N4O2S2 |
分子量 |
335.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




